molecular formula C5H6ClN B140530 Pyridine hydrochloride CAS No. 628-13-7

Pyridine hydrochloride

Cat. No.: B140530
CAS No.: 628-13-7
M. Wt: 115.56 g/mol
InChI Key: AOJFQRQNPXYVLM-UHFFFAOYSA-N
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Description

Pyridine hydrochloride is a chemical compound with the molecular formula C₅H₆NCl. It is the hydrochloride salt of pyridine, a basic six-membered heterocyclic ring containing one nitrogen atom. This compound is a colorless to pale yellow crystalline solid that is highly soluble in water. It is commonly used in organic synthesis and as a reagent in various chemical reactions.

Mechanism of Action

Target of Action

Pyridine hydrochloride, also known as Phenazopyridine, is primarily used as a local anesthetic for the symptomatic relief of pain, burning, urgency, frequency, and general discomfort caused by lower urinary tract irritations . These irritations can be a result of infection, trauma, surgery, endoscopic procedures, or the passage of equipment or catheters .

Mode of Action

Phenazopyridine exerts its effects by acting as a urinary tract analgesic . It is used for the short-term management of urinary tract irritation and its associated unpleasant symptoms such as burning and pain during urination It provides symptomatic relief before antimicrobial therapy begins to take effect .

Biochemical Pathways

It is known that the compound is excreted in the urine, where it exerts a topical analgesic effect on the mucosa of the urinary tract .

Pharmacokinetics

It is known that the compound is excreted in the urine, which is where it exerts its analgesic effects . This suggests that the compound has good bioavailability and is able to reach its site of action effectively.

Result of Action

The primary result of Phenazopyridine’s action is the relief of uncomfortable symptoms that occur as a consequence of mucosal irritation of the lower urinary tract in adults . This includes the relief of pain, burning, urgency, frequency, and general discomfort .

Action Environment

The action of Phenazopyridine is influenced by various environmental factors. For instance, it is known that the compound is very soluble in water , which may influence its distribution and action in the body. Furthermore, in the environment, Phenazopyridine can be broken down by microscopic organisms in a few days to a few months . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of certain microorganisms in the environment.

Biochemical Analysis

Biochemical Properties

Pyridine hydrochloride plays a significant role in biochemical reactions. Pyridine moieties are present in many natural products, such as vitamins, coenzymes, and alkaloids, and also in many drugs and pesticides . Pyridine moieties are often used in drugs because of their characteristics such as basicity, water solubility, stability, and hydrogen bond-forming ability, and their small molecular size .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, pyridine molecules have been widely used to improve the performances of perovskite solar cells . The effects of pyridine molecular structure, especially the functional group, on the defects passivation of perovskite solar cell have been investigated .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N . It is structurally related to benzene, with one methine group replaced by a nitrogen atom . The compound is pyridine itself .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, a highly efficient and practical protocol for the synthesis of allylic and vinyl sulfides via pyridinium chloride-catalyzed tandem thiolation–elimination of alkenes has been described .

Metabolic Pathways

This compound is involved in several metabolic pathways. For instance, microbial degradation of pyridine has been proposed, with a nitrogen metabolism pathway deciphered in marine mangrove Bacillus aryabhattai strain NM1-A2 .

Transport and Distribution

It is known that pyridine compounds are defined by the presence of a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine hydrochloride can be synthesized through two primary methods:

    Liquid-Liquid Synthesis Method: This involves the reaction of pyridine with hydrochloric acid in a liquid phase. The reaction is typically carried out at room temperature, and the product is obtained by evaporating the solvent.

    Gas-Liquid Synthesis Method: In this method, pyridine is reacted with hydrogen chloride gas.

Industrial Production Methods: Industrial production of this compound often involves the gas-liquid synthesis method due to its efficiency and scalability. The process is carried out in large reactors where pyridine and hydrogen chloride gas are continuously fed, and the product is collected and purified through crystallization.

Chemical Reactions Analysis

Types of Reactions: Pyridine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form pyridine N-oxide.

    Reduction: It can be reduced to form piperidine, a saturated six-membered ring containing one nitrogen atom.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products:

Scientific Research Applications

Pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and as a catalyst in various reactions.

    Biology: Pyridine derivatives are studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: this compound is used in the synthesis of pharmaceuticals, including vitamins like niacin and pyridoxine.

    Industry: It is used in the production of agrochemicals, dyes, and as a solvent in various industrial processes .

Comparison with Similar Compounds

    Pyridine: The parent compound of pyridine hydrochloride, used in similar applications but without the hydrochloride salt.

    Piperidine: A saturated analog of pyridine, used in the synthesis of pharmaceuticals and as a solvent.

    Quinoline: A heterocyclic aromatic compound with a fused benzene and pyridine ring, used in the synthesis of antimalarial drugs.

Uniqueness: this compound is unique due to its ability to form stable pyridinium salts, which are useful in various chemical reactions. Its hydrochloride salt form enhances its solubility in water, making it more versatile for use in aqueous reactions compared to its parent compound, pyridine .

Properties

IUPAC Name

pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5N.ClH/c1-2-4-6-5-3-1;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJFQRQNPXYVLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6027262
Record name Pyridine hydrochloride
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Molecular Weight

115.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Jubilant Life Sciences MSDS]
Record name Pyridine hydrochloride
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CAS No.

628-13-7
Record name Pyridinium chloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, hydrochloride (1:1)
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Record name Pyridine hydrochloride
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Record name Pyridinium chloride
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Record name PYRIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of pyridine hydrochloride?

A1: this compound is represented by the molecular formula C5H6ClN and has a molecular weight of 115.56 g/mol.

Q2: Are there any spectroscopic studies characterizing this compound?

A2: Yes, DFT computational studies using the B3LYP 6-311++G (d,p) basis set have been used to examine the structural and optical properties of 4-chloromethyl this compound. The study included analysis of HOMO and LUMO orbitals, vibrational frequencies confirmed with experimental FT-IR and FT-RAMAN, and molecular electrostatic potential surface analysis. []

Q3: Can this compound function as a catalyst?

A3: Yes, this compound has proven effective as a catalyst in various organic reactions. For example, it catalyzes the synthesis of 3-substituted indoles through the Michael addition reaction of indole with chalcones. [] It has also shown promising results in deprotecting methyl aryl ethers under microwave irradiation without the need for a solvent. [, ]

Q4: What is the mechanism of this compound catalysis in the acylation of inert alcohols?

A4: Research suggests that this compound (DMAP·HCl) reacts directly with the acylating reagent to form N-acyl-4-(N',N'-dimethylamino)pyridine chloride. This intermediate is then attacked by the nucleophilic substrate, leading to the formation of the acylation product and regeneration of the DMAP·HCl catalyst. []

Q5: How does this compound compare to other catalysts in terms of recyclability?

A5: 4-(N,N-Dimethylamino)this compound (DMAP·HCl) has been successfully utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. []

Q6: Are there specific applications of this compound in polymer chemistry?

A6: Yes, this compound acts as a catalyst in the synthesis of polyureas from carbon dioxide and aromatic diamines using triphenyl phosphite. The addition of this compound significantly enhances the polymerization reaction, resulting in polyureas with higher molecular weights. []

Q7: What synthetic routes are available for preparing this compound?

A7: Two primary methods for synthesizing this compound include reacting pyridine with hydrochloric acid in either liquid or gas phases. The gas-liquid reaction boasts a higher yield (92%) compared to the liquid-liquid reaction (85%). []

Q8: Is there a way to synthesize 4-(chloromethyl)this compound specifically?

A8: Yes, a multi-step synthesis of 4-(chloromethyl)this compound starts with 4-methylpyridine. It involves oxidation to 4-picolinic acid, esterification to methyl pyridine-4-carboxylate, reduction to 4-pyridinemethanol, and finally, reaction with thionyl chloride to yield the desired product. []

Q9: Does this compound exhibit any biological activity?

A9: While not a primary focus of the provided research, one study indicates that this compound demonstrated hypertensive effects in rats. This study focused on isolating and characterizing various constituents from Tagetes patula roots. []

Q10: Are there specific this compound derivatives with documented pharmacological activity?

A10: Yes, numerous derivatives demonstrate various pharmacological properties:

  • 2-(Chloromethyl)this compound: This compound was investigated for potential carcinogenicity in rats and mice but was deemed non-carcinogenic under the study conditions. []
  • 3-(Chloromethyl)this compound: In contrast, this isomer was found to be carcinogenic in male rats and mice of both sexes, inducing papillomas and carcinomas in the stomach. []
  • 5-(2-Chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]this compound (Ticlopidine): This compound acts as a platelet aggregation inhibitor and has shown potential in inhibiting blood-borne metastasis in rodent tumor models. []
  • 1-(β-Phenylethyl) triazolo (4, 5-c) this compound (PCA9): This derivative exhibits sedative and tranquillizing effects in mice. []

Q11: Has this compound been used in the development of other pharmaceuticals?

A11: Yes, a this compound derivative, 2-chloromethyl-3-methyl-4-[(3-methoxy)propoxy]-pyridine hydrochloride, serves as a crucial intermediate in the synthesis of Rabeprazole, a proton pump inhibitor used to treat stomach ulcers. []

Q12: Are there any studies investigating the anticancer potential of this compound derivatives?

A12: Yes, a study exploring the active isolates of butterfly pea flower (Clitoria ternatea L.) identified this compound as a major component of the ethyl acetate fraction. This fraction demonstrated cytotoxic effects against MCF-7 breast cancer cells, suggesting potential anticancer properties. []

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